molecular formula C7H7NO2 B1680748 Salicylaldoxime CAS No. 94-67-7

Salicylaldoxime

Cat. No.: B1680748
CAS No.: 94-67-7
M. Wt: 137.14 g/mol
InChI Key: ORIHZIZPTZTNCU-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salicylaldoxime is a chemical compound described by the formula C6H4CH=NOH-2-OH . It is the oxime of salicylaldehyde . This crystalline solid is a chelator and sometimes used in the analysis of samples containing transition metal ions, with which it often forms brightly-coloured coordination complexes .


Synthesis Analysis

This compound is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated .


Molecular Structure Analysis

The molecular formula of this compound is C7H7NO2 . Its average mass is 137.136 Da and its monoisotopic mass is 137.047684 Da .


Chemical Reactions Analysis

This compound is the conjugate acid of a bidentate ligand: 2 C6H4CH=NOH-2-OH + Cu2+ → Cu(C6H4CH=NOH-2-O)2 + 2 H+ . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . It typically forms charge-neutral complexes with divalent metal ions .


Physical and Chemical Properties Analysis

This compound is a crystalline, colorless solid . It has a melting point of 59 to 61 °C . It is soluble in water at 25 g L−1 .

Mechanism of Action

Target of Action

Salicylaldoxime primarily targets two types of entities: the EAC’1,4,2 and C’3 complex involved in immune hemolysis , and transition metal ions , with which it often forms brightly colored coordination complexes . It also interacts with the catalytic zinc ion of carbonic anhydrases .

Mode of Action

This compound selectively inhibits the reaction between the intermediate complex EAC’1,4,2 and C’3, which is involved in immune hemolysis . In the context of transition metal ions, this compound acts as a chelator . It forms charge-neutral complexes with divalent metal ions .

Biochemical Pathways

This compound affects the biochemical pathway of immune hemolysis by inhibiting the interaction between EAC’1,4,2 and C’3 . In the presence of transition metal ions, it forms coordination complexes, affecting the pathways related to these ions .

Pharmacokinetics

Its solubility in water (25 g l −1) suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of immune hemolysis . It also forms brightly colored coordination complexes with transition metal ions, which can be used in the analysis of samples containing these ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its ability to form complexes with transition metal ions can be used in the extraction and separation of metals from their ores . Moreover, it has been found to be effective in the determination of this compound in environmental water samples .

Safety and Hazards

Salicylaldoxime is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The design of new ligands and investigation of UO22+ complexations are an essential aspect of reducing the cost of extracting uranium from seawater, improving the sorption efficiency for uranium and the selectivity for uranium over competing ions (such as the transition metal cations) . The binding strengths of salicylaldoxime–UO22+ complexes are ∼2–4 log β2 units greater in magnitude than their corresponding salicylic acid–UO22+ and representative amidoxime–UO22+ complexes . Moreover, the selectivity of this compound towards the UO22+ cation over competing Cu2+ and Fe3+ cations is far greater than those reported for salicylic acid and glutarimidedioxime in the literature .

Biochemical Analysis

Biochemical Properties

Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This makes this compound a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .

Cellular Effects

This compound has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 . It demonstrates inhibitory activity without reversible effects by divalent cations .

Molecular Mechanism

This compound is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This way, this compound acts as a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .

Temporal Effects in Laboratory Settings

For the determination of this compound in environmental water samples, a stable and rapid method with low detection was proposed and established, based on the liquid-liquid extraction-high performance liquid chromatography with ultraviolet detector .

Metabolic Pathways

This compound is involved in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its this compound complex .

Transport and Distribution

This compound is used in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its this compound complex .

Properties

{ "Design of the Synthesis Pathway": "Salicylaldoxime can be synthesized by the reaction of salicylaldehyde with hydroxylamine hydrochloride.", "Starting Materials": ["Salicylaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol"], "Reaction": [ "Dissolve 10 g of salicylaldehyde in 100 mL of ethanol", "Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of water", "Add the hydroxylamine hydrochloride solution to the salicylaldehyde solution with stirring", "Add 10 g of sodium hydroxide to the mixture and stir for 30 minutes", "Heat the mixture under reflux for 2 hours", "Cool the mixture to room temperature and filter the precipitated salicylaldoxime", "Wash the salicylaldoxime with cold water and dry it in air" ] }

CAS No.

94-67-7

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5-

InChI Key

ORIHZIZPTZTNCU-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)O

SMILES

C1=CC=C(C(=C1)C=NO)O

Canonical SMILES

C1=CC=C(C(=C1)C=NO)O

Appearance

Solid powder

melting_point

57.0 °C

94-67-7

physical_description

Solid;  [Merck Index] Off-white powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

salicylaldoxime
salicylaldoxime, (E)-isome

Origin of Product

United States

Synthesis routes and methods

Procedure details

Optically active Salicylideneaminoalcohol compound were synthesized from optically active aminoalcohols and salicylaldehyde derivatives as in Reference Example 1 To a 100 ml Schlenk, 0.2 mmol of (R)-N-(5-nitrosalicylidene)-2-amino-1,1-di(2-butoxy-5-t-butylphenyl)-1-propanol were added 35.9 mg(0.18 mmol) of copper acetate monohydrate and 50 ml of toluene, and the resulting mixture was reacted for 1 hour under stirring at 80° C. The reaction mixture was cooled to a room temperature, and an aqueous solution of 40 mg of sodium hydroxide dissolved in 30 ml of water was added thereto. The mixture was transferred to a separatory funnel, and was thoroughly stirred, settled and the separated aqueous layer was removed. 10 ml of water was added thereto, stirred again and settled. The oily layer was transferred to a Schlenk tube and azeotropically dehydrated under heating to give the product. The product was diluted with toluene to make a 50 ml toluene solution of the optically active copper complex catalyst mixture.
[Compound]
Name
aminoalcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-N-(5-nitrosalicylidene)-2-amino-1,1-di(2-butoxy-5-t-butylphenyl)-1-propanol
Quantity
0.2 mmol
Type
reactant
Reaction Step Two
Quantity
35.9 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Salicylideneaminoalcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylaldoxime
Reactant of Route 2
Reactant of Route 2
Salicylaldoxime
Reactant of Route 3
Salicylaldoxime
Reactant of Route 4
Salicylaldoxime
Reactant of Route 5
Reactant of Route 5
Salicylaldoxime
Reactant of Route 6
Reactant of Route 6
Salicylaldoxime
Customer
Q & A

Q1: How does salicylaldoxime interact with copper ions?

A1: this compound acts as a bidentate ligand, coordinating to copper ions through both the phenolic oxygen and the nitrogen atom of the oxime group. This forms a stable, often square planar, complex. [, , , , ]

Q2: What makes this compound selective for copper ions?

A2: The size of the pseudo-macrocyclic cavity formed by the dimeric structure of this compound, stabilized by hydrogen bonds, plays a crucial role in its selectivity for copper(II) ions. This cavity size is particularly compatible with the ionic radius of copper(II). [, ]

Q3: What are the downstream effects of this compound binding to its targets?

A3: This depends on the context. In mineral flotation, binding to copper on the surface of minerals like malachite allows for their separation from other minerals. In biological systems, this compound can inhibit immune haemolysis by interfering with the complement system, specifically the reaction between the intermediate complex EAC′1,4,2 and C′3. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H7NO2, and its molecular weight is 137.14 g/mol. []

Q5: What are the key spectroscopic features of this compound?

A5: this compound shows characteristic peaks in various spectroscopic techniques:

  • IR Spectroscopy: Strong absorptions due to O-H, C=N, and N-O stretching vibrations are observed. Additionally, bands corresponding to the aromatic ring and the intramolecular hydrogen bond are present. [, , ]
  • NMR Spectroscopy: The 1H and 13C NMR spectra show distinct signals for the aromatic protons, the oxime proton, and the hydroxyl proton. Correlations between chemical shifts and substituent constants have been observed. []

Q6: How does pressure affect the crystal structure of this compound?

A6: Studies have shown that increasing pressure can induce a phase transition in this compound, leading to the formation of a new polymorph. This transition is driven by the relief of intermolecular repulsions and changes in hydrogen bonding patterns within the crystal lattice. [, ]

Q7: How does the presence of substituents affect the properties of this compound derivatives?

A7: Substituents on the aromatic ring of this compound can influence its properties like solubility, steric hindrance, and electronic characteristics. For instance, bulky substituents can hinder the formation of certain metal complexes. [, , ]

Q8: How is this compound used in the flotation of copper minerals?

A8: this compound acts as an activator in the flotation of copper minerals like chrysocolla. It selectively adsorbs onto the mineral surface, facilitating the subsequent attachment of collectors like xanthates. This process enhances the hydrophobicity of the mineral, allowing for its separation by air bubbles. [, ]

Q9: What are the advantages of using this compound over other copper extractants?

A9: this compound offers several advantages, including high selectivity for copper ions, low cost, and relatively low toxicity compared to some other extractants. [, ]

Q10: How is computational chemistry used to study this compound and its derivatives?

A10: Computational methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, bonding characteristics, and reactivity of this compound and its complexes. These calculations provide insights into properties such as binding energies, frontier molecular orbitals, and charge distribution. [, ]

Q11: How does modifying the structure of this compound impact its estrogen receptor (ER) binding affinity and activity?

A11: Studies have shown that replacing the phenolic 'A-ring' with the oxime and hydroxy moiety of this compound can create ER ligands. Further modifications, like introducing hydroxy or methoxy groups on the phenyl substituents, can significantly influence ER subtype selectivity and agonist/antagonist activity. [, ]

Q12: Can you elaborate on the impact of specific substitutions on the ER activity of this compound derivatives?

A12: For example, adding a para-hydroxy group on the 3-phenyl substituent increased ERβ affinity, while the same group on the 4-phenyl substituent enhanced ERα affinity. Interestingly, two hydroxyl groups on both phenyl substituents decreased binding to both ER subtypes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.